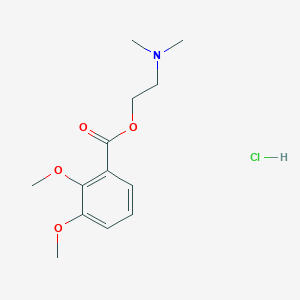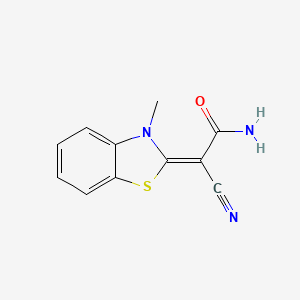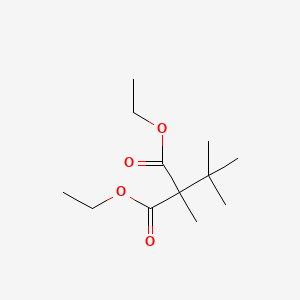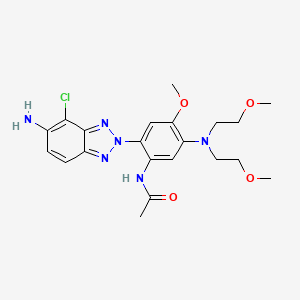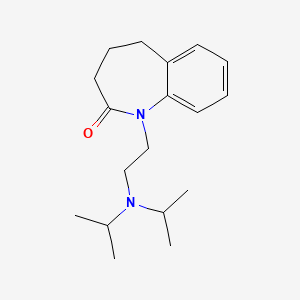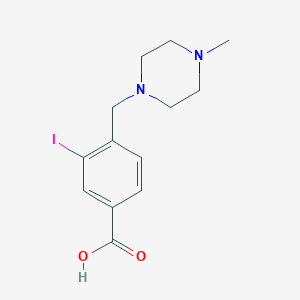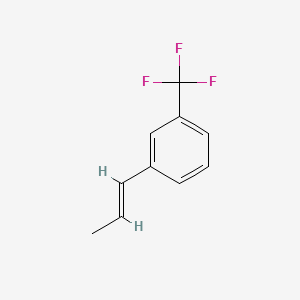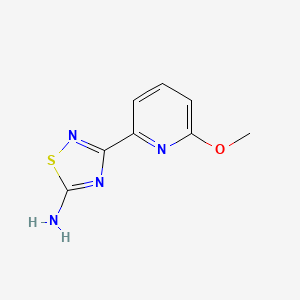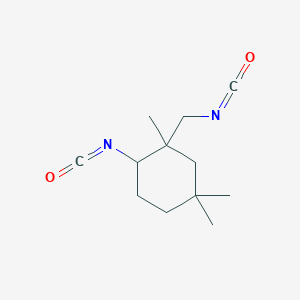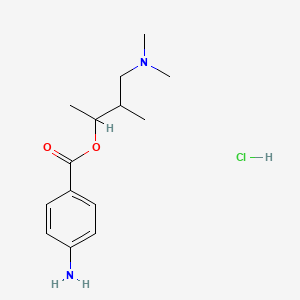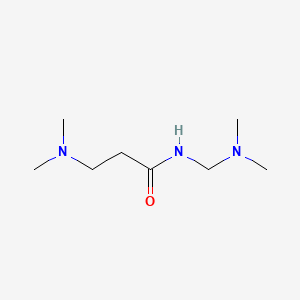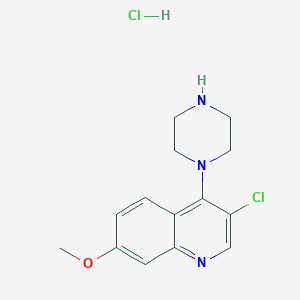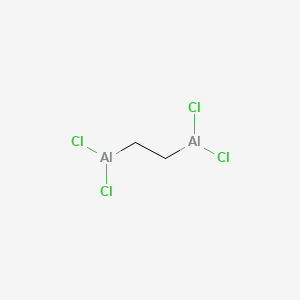
Aluminum, tetrachloro-mu-1,2-ethanediyldi-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by its unique structure, which includes aluminum atoms bridged by an ethylene group and coordinated by chlorine atoms. It is primarily used in various chemical reactions and industrial applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
Tetrachloro-mu-ethylenedialuminum is typically synthesized by reacting oxalyl aluminum chloride with aluminum tetrachloride in a suitable solvent . The reaction conditions often involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows: [ \text{AlCl}_3 + \text{(COCl)}_2 \rightarrow \text{Al}_2(\text{OCOC}_2\text{Cl}_4)_4 ]
Industrial Production Methods
In industrial settings, the production of tetrachloro-mu-ethylenedialuminum involves large-scale reactors where the reactants are mixed under controlled conditions. The process is optimized to ensure high yield and purity of the final product. Safety measures are also in place to handle the reactive nature of the chemicals involved.
化学反应分析
Types of Reactions
Tetrachloro-mu-ethylenedialuminum undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different aluminum oxides.
Reduction: It can be reduced to form lower oxidation state aluminum compounds.
Substitution: Chlorine atoms can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with tetrachloro-mu-ethylenedialuminum include reducing agents like lithium aluminum hydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in solvents such as tetrahydrofuran or dichloromethane under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aluminum oxides, while substitution reactions can produce various organoaluminum compounds.
科学研究应用
Tetrachloro-mu-ethylenedialuminum has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of advanced materials and coatings.
作用机制
The mechanism by which tetrachloro-mu-ethylenedialuminum exerts its effects involves its ability to coordinate with various ligands and participate in electron transfer reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable complexes.
相似化合物的比较
Similar Compounds
Uniqueness
Tetrachloro-mu-ethylenedialuminum is unique due to its specific structure and reactivity. Unlike other similar compounds, it has a distinct coordination environment around the aluminum atoms, which imparts unique chemical properties and reactivity patterns.
属性
CAS 编号 |
59534-55-3 |
|---|---|
分子式 |
C2H4Al2Cl4 |
分子量 |
223.8 g/mol |
IUPAC 名称 |
dichloro(2-dichloroalumanylethyl)alumane |
InChI |
InChI=1S/C2H4.2Al.4ClH/c1-2;;;;;;/h1-2H2;;;4*1H/q;2*+2;;;;/p-4 |
InChI 键 |
CCTPJIVHRJPDJX-UHFFFAOYSA-J |
规范 SMILES |
C(C[Al](Cl)Cl)[Al](Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


